3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
Description
3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam) core linked via an ethyl chain to a 4-amino-substituted pyrazole ring. This structure combines the hydrogen-bonding capability of the lactam moiety with the aromatic and nucleophilic properties of the pyrazole, making it a versatile scaffold in medicinal chemistry. The compound’s CAS number (1250231-63-0) is occasionally conflated with its oxazolidin-2-one analog in literature, but its pyrrolidin-2-one core distinguishes it from related derivatives .
Pyrrolidin-2-one derivatives are widely explored for central nervous system (CNS) targets, including acetylcholinesterase (AChE) inhibition for Alzheimer’s disease (AD) .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O/c10-8-5-12-13(6-8)4-2-7-1-3-11-9(7)14/h5-7H,1-4,10H2,(H,11,14) |
InChI Key |
QIPHAOINAKXABN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1CCN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring, followed by further functionalization to introduce the pyrrolidinone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the pyrrolidinone moiety.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including 3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one, possess anti-inflammatory and analgesic properties. These compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. Studies have shown that similar compounds effectively reduce pain and inflammation in various models, suggesting that this compound may have similar therapeutic potential.
2. Antitumor Activity
There is growing interest in the antitumor properties of pyrazole derivatives. Compounds with structural similarities to this compound have demonstrated efficacy against different cancer cell lines. The ability to modulate pathways involved in cell proliferation and apoptosis positions this compound as a potential candidate for cancer therapy.
3. Drug Development
The compound's unique combination of structural features allows for interactions with multiple biological targets, which is essential for drug development. Interaction studies have focused on its binding affinity to various enzymes and receptors, helping to elucidate its mechanism of action and potential side effects when used therapeutically .
Case Studies
Case Study 1: Inhibition of Cyclooxygenase Enzymes
A study investigated the inhibition of cyclooxygenase enzymes by this compound. The results indicated a significant reduction in enzyme activity, correlating with reduced inflammatory markers in vivo. This suggests potential use as an anti-inflammatory agent.
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor efficacy of this compound against various cancer cell lines. Results showed that it inhibited cell proliferation effectively and induced apoptosis in treated cells. These findings support further investigation into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Observations:
Heterocycle Core :
- Replacing pyrrolidin-2-one with oxazolidin-2-one (as in evidence 14 and 15) introduces an additional oxygen atom, altering electron distribution and hydrogen-bonding capacity. This modification may reduce metabolic stability due to increased polarity.
- Parsaclisib demonstrates the therapeutic versatility of the pyrrolidin-2-one scaffold when fused with complex substituents (e.g., pyrazolo-pyrimidine), enabling kinase inhibition.
Pyrazole Substituents: The 4-amino group in the target compound contrasts with bromo (evidence 17) or nitro substituents (evidence 16). Amino groups enhance solubility and receptor binding, whereas bromo groups may improve lipophilicity for CNS penetration. In AChE inhibitors like 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one), benzyl substituents on the lactam nitrogen significantly enhance activity (IC50 ~15 nM) compared to simpler analogs .
Linker Variations: Ethyl linkers (as in the target compound) balance flexibility and rigidity, optimizing binding pocket accommodation.
Key Insights:
- AChE Inhibition : The target compound’s lack of a benzyl group (unlike 14a or 10b) may reduce AChE binding affinity, as aromatic stacking with the enzyme’s catalytic site is critical .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one, involving pyrazole alkylation followed by lactam formation .
Physicochemical Properties
Table 3: Predicted Properties (Estimated via Analog Data)
- Lipophilicity : The target compound’s lower LogP compared to its bromo analog suggests better aqueous solubility, advantageous for oral bioavailability.
- Polar Surface Area (PSA): The oxazolidinone analog’s higher PSA may limit blood-brain barrier penetration, reducing utility in CNS targets .
Biological Activity
3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pyrazole moiety, contributing to its unique chemical behavior. Its molecular formula is with a molecular weight of 194.23 g/mol . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 1858028-59-7 |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes .
In vivo studies demonstrated that certain derivatives exhibited high edema inhibition percentages (78.9–96%) compared to standard anti-inflammatory drugs like celecoxib . The selectivity index for COX-2 inhibition was also favorable, suggesting potential as a safer alternative for treating inflammatory conditions.
Antitumor Activity
The compound has been evaluated for its antitumor activity against various human cancer cell lines. In vitro tests revealed that it exhibits antiproliferative effects with GI50 values in the nanomolar to micromolar range . This suggests that this compound may be effective in targeting tumor cells and warrants further investigation for potential therapeutic applications.
Antibacterial and Antifungal Properties
Pyrrolidine derivatives have shown promising antibacterial and antifungal activities. In vitro studies indicated that related compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. Notably, investigations into its interactions with COX enzymes revealed its role in modulating inflammatory pathways, which is critical for developing anti-inflammatory drugs .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds demonstrates the versatility of pyrazole derivatives in influencing biological activity:
| Compound Name | Similarity Index |
|---|---|
| tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | 0.92 |
| tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate | 0.82 |
| tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 0.75 |
This table illustrates how slight modifications in the chemical structure can lead to variations in biological activity, thus underscoring the importance of structural optimization in drug design.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Anti-inflammatory Efficacy : A study evaluating a series of substituted pyrazole derivatives found significant anti-inflammatory effects with minimal side effects on gastric health .
- Antitumor Mechanisms : Research on the antiproliferative effects of pyrazole compounds showed promising results against multiple cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : In vitro assessments demonstrated that certain pyrrolidine derivatives exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the established synthetic routes for 3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via multi-step protocols involving heterocyclic coupling and cyclization. For example:
- Stepwise alkylation : Reacting pyrrolidin-2-one derivatives with 4-amino-1H-pyrazole intermediates under controlled pH (e.g., aqueous HCl) and temperature (0–50°C) to ensure regioselectivity .
- Purification : Recrystallization from methanol or ethanol is commonly used to isolate the product. XRPD (X-ray Powder Diffraction) is critical for verifying crystallinity and polymorphic purity .
- Yield optimization : Adjusting reaction time (e.g., 2–30 hours) and stoichiometric ratios of reagents (e.g., 1.0 M HCl) can improve yields up to 52–60% .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopic methods : NMR (¹H/¹³C) confirms the presence of the pyrrolidin-2-one ring (δ ~2.5 ppm for carbonyl protons) and pyrazole substituents (δ ~7.5 ppm for aromatic protons) .
- X-ray crystallography : Single-crystal studies resolve bond angles and torsional strain, critical for confirming the spatial arrangement of the ethyl-pyrrolidinone linkage .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 235.129) .
Q. What are the key physicochemical properties influencing solubility and stability?
- Polarity : The compound’s pyrrolidinone core and pyrazole amino group enhance water solubility at acidic pH (e.g., in 1.0 M HCl) .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >200°C, suggesting stability under standard storage conditions (4°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?
- Case study : Discrepancies in ¹H NMR chemical shifts (e.g., δ 2.5 vs. 2.7 ppm for pyrrolidinone protons) may arise from solvent polarity or tautomeric equilibria. Cross-validation using FTIR (e.g., carbonyl stretch at ~1680 cm⁻¹) and computational modeling (DFT) can clarify ambiguities .
- Mitigation strategy : Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and temperature during analysis .
Q. What methodologies are effective for studying the compound’s pharmacological activity, such as kinase inhibition or antimicrobial effects?
- In vitro assays :
- Kinase inhibition : Use ATP-competitive binding assays with purified kinase targets (e.g., JAK2 or EGFR) and measure IC₅₀ values via fluorescence polarization .
- Antimicrobial screening : Minimum Inhibitory Concentration (MIC) tests against gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth, with positive controls like ciprofloxacin .
- Structure-Activity Relationship (SAR) : Modify the pyrazole’s amino group (e.g., acetylation) to assess impact on bioactivity .
Q. How can reaction byproducts or impurities be systematically identified and quantified during synthesis?
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with MS detects impurities at levels <0.1% .
- Residual solvent analysis : Headspace GC-MS identifies traces of xylene or methanol from recrystallization steps .
- Regulatory compliance : Follow ICH Q3A/B guidelines for impurity profiling .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., pyrazole interactions with ATP-binding pockets) .
- MD simulations : Assess dynamic stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
